5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

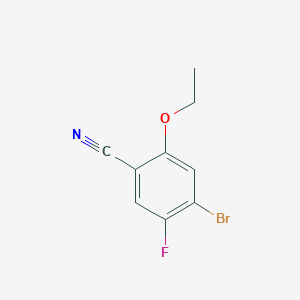

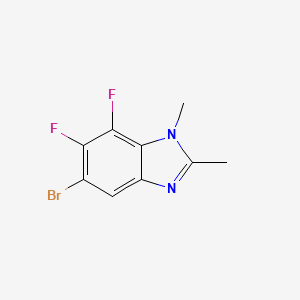

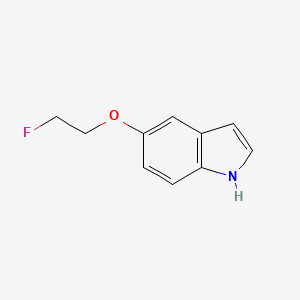

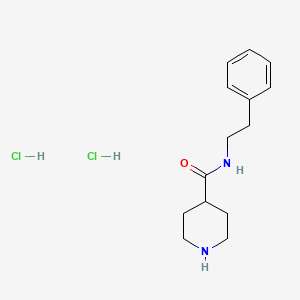

5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole is a chemical compound with the molecular formula C9H7BrF2N2. It has a molecular weight of 261.06. The IUPAC name for this compound is 5-bromo-6,7-difluoro-1,2-dimethylbenzimidazole .

Molecular Structure Analysis

The molecular structure of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole can be represented by the canonical SMILES string: CC1=NC2=CC(=C(C(=C2N1C)F)F)Br . This indicates that the molecule contains a benzodiazole ring with bromine and fluorine substituents, as well as two methyl groups attached to the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole include a topological polar surface area of 17.8Ų, a complexity of 229, and an XLogP3 of 2.7 . It has no rotatable bonds and no hydrogen bond donors, but it has three hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds related to 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole, demonstrating the diverse applications of bromo- and difluoro-substituted benzodiazoles in chemical synthesis. For instance, the synthesis of cadmium (II) complexes derived from azo ligands, including structures similar to the compound , has been explored, highlighting their potential in forming complexes with specific geometries and exhibiting antibacterial and antifungal activities (Jaber et al., 2021). Additionally, studies on hydrogen and halogen bonding patterns, as well as π–π aromatic interactions of benzothiazole derivatives, provide insights into the molecular interactions that underpin their chemical reactivity and potential applications (Čičak et al., 2010).

Biological Activity

Although specific information on 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole's biological activities is limited, related research on bromo- and difluoro-substituted benzodiazoles reveals their potential in biological applications. For example, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives has been investigated for their potent immunosuppressive and immunostimulatory activities, suggesting a promising avenue for drug discovery (Abdel‐Aziz et al., 2011).

Photodynamic Therapy

Research into the synthesis and characterization of zinc phthalocyanines substituted with bromo- and methoxybenzylidene groups, including those related to 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole, has highlighted their potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

The exploration of the antimicrobial activity of benzothiazole derivatives further underscores the potential of bromo- and difluoro-substituted compounds in developing new antimicrobial agents. Studies have shown the synthesis of novel compounds with promising antimicrobial activities against various bacterial strains (Bhagat et al., 2012).

Eigenschaften

IUPAC Name |

5-bromo-6,7-difluoro-1,2-dimethylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2N2/c1-4-13-6-3-5(10)7(11)8(12)9(6)14(4)2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTZXGHDKCPZIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C(=C2N1C)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1378144.png)

![Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1378145.png)

![3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1378157.png)